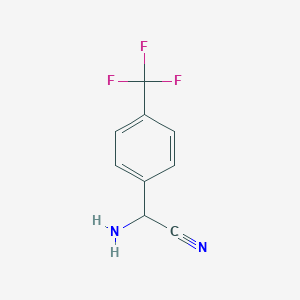

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

Descripción general

Descripción

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is a versatile chemical compound with the molecular formula C9H7F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with ammonia to form an imine intermediate.

Step 2: The imine intermediate is then treated with hydrogen cyanide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

Raw Material Preparation: Ensuring the availability of high-purity 4-(trifluoromethyl)benzaldehyde, ammonia, and hydrogen cyanide.

Reaction Control: Maintaining precise temperature and pressure conditions to facilitate the reaction.

Purification: Using techniques such as crystallization or distillation to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation Products: Oximes or nitriles.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Key Structural Features

| Feature | Description |

|---|---|

| Amino Group | Contributes to hydrogen bonding |

| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |

| Nitrile Group | Enables participation in various reactions |

Pharmaceutical Development

The compound serves as a scaffold for drug discovery due to its ability to modulate biological activity through structural modifications. Compounds with similar structures have demonstrated potential as:

- Antimicrobial Agents : Derivatives of 2-amino compounds often exhibit antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Agents : The ability to interact with inflammatory pathways positions this compound for research into anti-inflammatory drugs .

Case Study: Antimicrobial Activity

Research has shown that analogs of this compound can inhibit bacterial growth effectively. A study reported that specific modifications to the amino group enhanced the compound's efficacy against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms.

Material Science

The unique combination of functional groups allows this compound to be utilized as a building block in the synthesis of advanced materials. Its reactivity can be exploited in:

- Polymer Synthesis : The compound can be used to create polymers with specific electronic or physical properties due to its structural diversity.

- Functional Materials : Incorporating this compound into materials can enhance their thermal stability and mechanical properties .

Asymmetric Synthesis

Recent advancements have focused on the asymmetric synthesis of derivatives of this compound. Methods developed for the large-scale preparation of enantiomerically pure compounds demonstrate its utility in synthesizing tailored pharmaceuticals .

Data Table: Synthesis Methods

| Method | Yield (%) | Notes |

|---|---|---|

| Chiral Auxiliary Method | >99% | Effective for large-scale synthesis |

| Reaction with Aminothiophenol | 22% | Yields a mixture; requires optimization |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)phenylacetonitrile

- 4-(Trifluoromethyl)-L-phenylglycine

- 2-Methoxy-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide

Uniqueness

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the same phenyl ring, combined with the trifluoromethyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Actividad Biológica

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile (C9H8F3N), a compound characterized by its unique trifluoromethyl group and amino-nitrile functionalities, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, applications, and relevant research findings.

- Chemical Formula : C9H8F3N

- Molecular Weight : 185.15 g/mol

- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and electronic properties, making it suitable for various biological applications.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with specific biological targets, such as enzymes and receptors. Its structural characteristics allow for enhanced binding affinity due to increased hydrophobicity and electronic effects.

Binding Affinity Studies

Research indicates that the compound exhibits significant binding affinity with voltage-gated sodium channels, particularly NaV1.2, which plays a critical role in neuronal excitability. This interaction is vital for understanding its implications in neurological conditions such as epilepsy and autism.

Applications in Medicinal Chemistry

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities between this compound and related compounds:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 3-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | 1.00 |

| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | C9H6F4N | 0.86 |

| 4-Methyl-3-(trifluoromethyl)benzonitrile | C10H8F3N | 0.85 |

| 2,6-Bis(trifluoromethyl)benzonitrile | C10H6F6N | 0.88 |

This table illustrates the unique aspects of this compound that differentiate it from structurally similar compounds, particularly regarding its pharmacological potential.

Study on Neuronal Action Potential

A study highlighted the use of this compound in examining the gain-of-function mutations in NaV1.2 channels. The results indicated that modifications in channel activity could be linked to various neurological disorders, emphasizing the importance of this compound in pharmacological research aimed at treating such conditions.

Synthesis and Structure–Activity Relationship (SAR)

Research on the synthesis of derivatives related to this compound demonstrated promising results in terms of biological activity against various targets. The structure–activity relationship studies revealed that specific modifications could enhance efficacy against particular biological pathways .

Propiedades

IUPAC Name |

2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNINJDSNBGQKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246655 | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167024-67-1 | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167024-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.